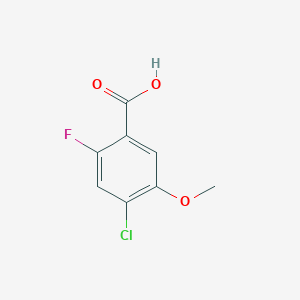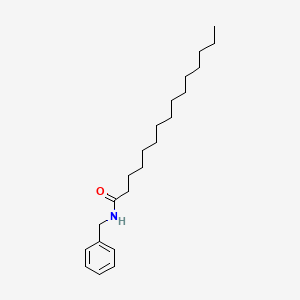
N-Benzylpentadecanamide
Overview
Description
N-Benzylpentadecanamide is a fatty acid amide . It has the molecular formula C22H37NO . It can be studied extensively for its potential applications in the research of cancer, Alzheimer’s disease, and multiple sclerosis .
Molecular Structure Analysis
The molecular formula of N-Benzylpentadecanamide is C22H37NO . It has an average mass of 331.535 Da and a monoisotopic mass of 331.287506 Da .Physical And Chemical Properties Analysis
N-Benzylpentadecanamide has a molecular weight of 331.54 .Scientific Research Applications
Structural and Vibrational Properties
N-Benzylpentadecanamide, along with other N-benzylamides, has been studied for its structural, topological, and vibrational properties. A study combined spectroscopy and computational methods to analyze these properties in relation to the compound's side chain length. This research provides insights into the molecular behavior and potential reactivity of N-Benzylpentadecanamide (Chain et al., 2016).
Catalysis in Synthesis
N-Benzylpentadecanamide has applications in catalysis. For example, a study on the synthesis of sulfonamides using nano-Ru/Fe(3)O(4) as a catalyst highlights the role of similar compounds in facilitating chemical reactions, emphasizing their importance in green and efficient synthesis methodologies (Shi et al., 2009).
Oxidation of C-H Bonds
Research on nonheme FeIVO complexes, including studies involving N-Benzylpentadecanamide derivatives, demonstrates their ability to oxidize strong C-H bonds at room temperature. This property is significant for understanding and developing catalytic processes in organic and biological chemistry (Kaizer et al., 2004).
Antimicrobial Research
In the context of antimicrobial research, N-Benzylpentadecanamide and related compounds have been studied for their interaction with penicillin-binding proteins in bacteria. This research is crucial for understanding the mechanisms of antibiotic resistance and developing new antimicrobial strategies (Löwdin et al., 1996).
Patents and Drug Development
N-Benzylpentadecanamide has been mentioned in patents related to the treatment of neurological disorders. This reflects its potential utility as an intermediate in drug synthesis, particularly for central nervous system disorders (Habernickel, 2003).
PET in Drug Research
PET imaging studies, involving compounds like N-Benzylpentadecanamide, are emerging as significant tools in drug research. They allow for the assessment of pharmacokinetic and pharmacodynamic events, contributing to our understanding of drug behavior in biological systems (Fowler et al., 1999).
properties
IUPAC Name |
N-benzylpentadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22(24)23-20-21-17-14-13-15-18-21/h13-15,17-18H,2-12,16,19-20H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYQHFBHSMAGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylpentadecanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



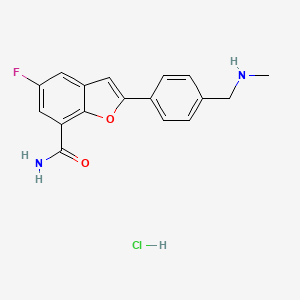
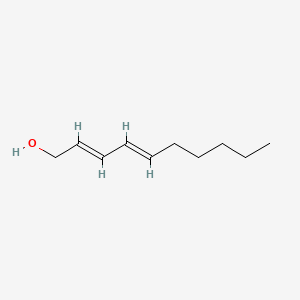

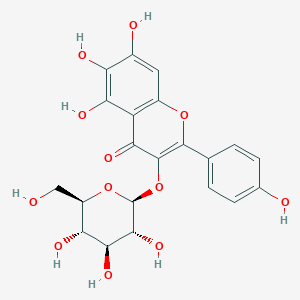

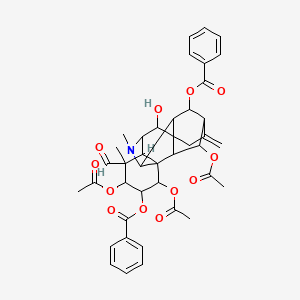
![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
